Tert-butyl-d9 acrylate
Description
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] prop-2-enoate |
InChI |
InChI=1S/C7H12O2/c1-5-6(8)9-7(2,3)4/h5H,1H2,2-4H3/i2D3,3D3,4D3 |
InChI Key |
ISXSCDLOGDJUNJ-WVZRYRIDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)C=C |
Canonical SMILES |
CC(C)(C)OC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Catalytic Deuteration of Isobutylene
Isobutylene-d9 is synthesized via gas-phase deuteration using D2 over palladium-based catalysts. Lindlar catalysts (5% Pd/CaCO3 with lead and quinoline inhibitors) facilitate selective partial deuteration, while nickel or ruthenium catalysts achieve full saturation. Key parameters include:
Post-synthesis, fractional distillation separates isobutylene-d9 from residual propane-d8 and butane-d10 byproducts.
Deuteration of Acrylic Acid to Acrylic Acid-d3
The acrylate segment is deuterated using propiolic acid as a precursor. The US20130079554A1 patent outlines a two-step process:
Base-Catalyzed H/D Exchange
Propiolic acid (HC≡CCOOH) undergoes proton-deuterium exchange in D2O with sodium carbonate (10 mM) as a base:
Reductive Deuteration
Deuterated propiolic acid (DC≡CCOOD) is reduced using D2 gas and a Lindlar catalyst in CH3OD:
- Conditions : 0.5 MPa D2, 50°C, 12 hours.
- Outcome : 89% yield of acrylic acid-d3 (D2C=CDCOOD) with <5% over-reduction to propionate-d5.
Esterification of Deuterated Components
Microchannel Reactor-Based Esterification
Adapting CN110950760B, this compound is synthesized via acid-catalyzed esterification in a microchannel reactor:
- Reactants : Acrylic acid-d3 and isobutylene-d9 (1:1 molar ratio).
- Catalyst : p-Toluenesulfonic acid (0.5–3 wt%).
- Conditions : 45°C, 0.5 MPa, 40-minute residence time.
| Example | Reactor Diameter (mm) | Conversion (%) | Selectivity (%) | |
|---|---|---|---|---|
| 1 | 3 | 97.47 | 98.12 | |
| 2 | 2 | 97.87 | 97.75 | |
| 3 | 5 | 98.53 | 98.10 |
The microchannel reactor enhances mixing and heat transfer, critical for minimizing polymerization side reactions.
Fixed-Bed Catalytic Esterification
CN104276948A describes a fixed-bed method using Z/H00 catalysts (silica-supported phosphotungstic acid):
- Conditions : 50°C, 2.0 MPa, 1/h space velocity.
- Outcome : 72% isobutylene conversion with 95% selectivity toward tert-butyl acrylate.
Deuteration adapts this by substituting isobutylene-d9 and acrylic acid-d3, though yields may decrease by ~10% due to isotopic steric effects.
Challenges and Mitigation Strategies
Isotopic Purity Maintenance
Chemical Reactions Analysis
Polymerization Reactions
tert-Butyl-d9 acrylate undergoes polymerization via radical, ionic, and controlled radical polymerization (CRP) methods, similar to its unlabeled counterpart. Key methods include:
Radical Polymerization
Bulk or solution polymerization using initiators like AIBN. Deuterium substitution may slightly alter radical stability due to the isotopic effect, potentially influencing polymerization rates .
Atom Transfer Radical Polymerization (ATRP)
Employed with FeCl₂·4H₂O/(PPh₃)₂ catalyst systems in acetone. Deuterium’s presence may marginally affect chain-growth kinetics, requiring precise control of reaction conditions (e.g., temperature, initiator ratios) .
| ATRP Parameters | Unlabeled TBA | This compound |
|---|---|---|
| Solvent | Acetone | Acetone |
| Temperature | 70–110°C | Similar, may require adjustment |
| Mn (exp/theo) | 10,000–23,000 g/mol | Comparable, pending study |
Ring-Expansion RAFT (RE-RAFT) Polymerization
Used with cyclic trithiocarbonate derivatives (CTTC) to produce cyclic polymers. Deuterium labeling facilitates isotopic contrast in analytical techniques (e.g., NMR, MALDI-TOF-MS) .
De-tert-Butylation
Poly(this compound) undergoes hydrolysis under acidic conditions (e.g., HCl in hexafluoroisopropanol) to yield poly(acrylic acid). Deuterium’s isotopic effect may influence cleavage efficiency, potentially requiring extended reaction times .
| De-tert-Butylation | Conditions | Outcome |
|---|---|---|
| Acid catalyst | HCl in HFIP | Quantitative cleavage |
| Temperature | Room temperature | Minimal residual ester groups |
Functionalization
Hydrolyzed polymers can be cross-linked with metals (e.g., Fe³⁺) or functionalized via Michael addition with acryloyl groups. Deuterium’s presence enhances analytical resolution in techniques like SAXS and DLS .
Analytical Considerations
Deuterium’s incorporation enables isotopic contrast in spectroscopic and scattering techniques:
-
NMR : Distinct splitting patterns due to deuterium’s spin-1 isotope.
-
MALDI-TOF-MS : Clear mass differentiation for polymer characterization .
-
SAXS/DLS : Improved resolution in studying polymer morphology and dynamics .
Challenges and Opportunities
-
Synthesis : Sourcing deuterated isobutylene (C₄D₁₀) and optimizing reaction conditions for isotopic substitution.
-
Polymerization : Potential kinetic isotope effects on radical stability and chain transfer.
-
Analytical Utility : Enhanced precision in tracking polymer degradation, cross-linking, or drug delivery processes.
Scientific Research Applications
Polymer Chemistry
Tert-butyl-d9 acrylate serves as a crucial monomer in the synthesis of polymers due to its high reactivity. It can undergo radical polymerization to form homopolymers and copolymers, which exhibit desirable properties such as:
- Chemical Resistance : Polymers derived from this compound demonstrate significant resistance to chemicals, making them suitable for use in harsh environments.
- Hydrophobicity : The bulky tert-butyl group imparts hydrophobic characteristics, enhancing the water repellency of the resulting materials.
- Adhesion : These polymers exhibit strong adhesion properties, making them ideal for use in coatings and adhesives.
Table 1: Properties of Polymers Derived from this compound
| Property | Description |
|---|---|
| Chemical Resistance | High resistance to solvents |
| Hydrophobicity | Water-repellent characteristics |
| Adhesion | Strong bonding capabilities |
| Weatherability | Resistance to UV degradation |
Coatings and Paints
This compound is extensively used in the formulation of coatings and paints. Its properties contribute to the performance of these products:
- Durability : Coatings made with this acrylate exhibit excellent durability and resistance to wear.
- Flexibility : The flexibility of the resulting films allows for applications on surfaces that may expand or contract.
- Gloss Retention : The polymers maintain gloss over time, enhancing the aesthetic appeal of painted surfaces.
Adhesives
In adhesive formulations, this compound enhances performance through:
- Strong Bonding : Provides robust adhesion to various substrates.
- Thermal Stability : Maintains performance under varying temperature conditions.
- Elasticity : Offers flexibility that is beneficial in dynamic applications.
Cosmetics
The cosmetic industry utilizes this compound for its film-forming properties. Applications include:
- Skin Care Products : Used in creams and lotions where a protective film is desired.
- Makeup Products : Acts as a binder in formulations such as foundations and lipsticks.
Table 2: Applications of this compound in Cosmetics
| Product Type | Application |
|---|---|
| Skin Creams | Film-forming agent |
| Foundations | Binder for pigments |
| Lipsticks | Enhances texture and wearability |
Research Applications
Due to its isotopic labeling with deuterium, this compound is valuable in research settings:
- NMR Studies : Used in nuclear magnetic resonance spectroscopy to study polymer structures and dynamics.
- Reaction Mechanism Studies : Helps elucidate reaction pathways involving radical polymerization.
Case Studies
-
Polymer Synthesis :
A study demonstrated that copolymers synthesized from this compound showed improved mechanical properties compared to conventional acrylates due to enhanced cross-linking capabilities during polymerization . -
Cosmetic Formulations :
Research highlighted the effectiveness of this compound as a film former in skin care products, providing a long-lasting barrier against moisture loss while maintaining skin softness . -
Adhesive Performance :
An investigation into adhesive formulations revealed that incorporating this compound significantly improved bond strength and thermal stability, making it suitable for automotive applications .
Mechanism of Action
The mechanism of action of tert-butyl-d9 acrylate involves its reactivity as an acrylate ester. It can undergo polymerization to form long-chain polymers, which can be used in various applications. The deuterium atoms in the tert-butyl group provide stability and can influence the reactivity and properties of the resulting polymers.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Biological Activity
Introduction
Tert-butyl-d9 acrylate (TBA-d9) is a deuterated derivative of tert-butyl acrylate, primarily used as a monomer in polymer synthesis. Its biological activity has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents and drug delivery systems. This article reviews the biological activity of TBA-d9, focusing on its mechanisms, efficacy against pathogens, and relevant research findings.
- Molecular Formula : C7H12O2
- Molar Mass : 128.2 g/mol
- CAS Number : 1663-39-4
TBA-d9 is characterized by its high reactivity and ability to form copolymers, making it a versatile compound in various applications, including coatings and adhesives. Its biological activity is largely attributed to the presence of the tert-butyl group, which enhances hydrophobicity and membrane penetration.
Antioxidant Properties
The antioxidant properties of TBA-d9 are linked to its ability to scavenge free radicals. This activity is significant in reducing oxidative stress, which is implicated in various diseases, including cancer and inflammation. The compound's structure allows it to interact with reactive oxygen species (ROS), thereby mitigating cellular damage.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of TBA-d9 and its derivatives. For instance, derivatives with a tert-butyl moiety have shown promising activity against resistant strains of bacteria such as Staphylococcus aureus and Clostridium difficile. The minimum inhibitory concentration (MIC) values indicate effective antibacterial properties:
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| TBA-d9 | Staphylococcus aureus | 4 |
| TBA-d9 | Clostridium difficile | 4 |
| TBA-d9 | Escherichia coli | 8 |
| TBA-d9 | Candida albicans | 16 |
These findings suggest that TBA-d9 may serve as a scaffold for developing new antibiotics targeting multidrug-resistant bacteria .
The antimicrobial action of TBA-d9 is believed to involve disruption of bacterial cell wall synthesis. Compounds derived from TBA-d9 can inhibit enzymes critical for cell wall construction, leading to bacterial lysis. Additionally, the hydrophobic nature of the tert-butyl group enhances membrane permeability, allowing for better drug delivery into bacterial cells .
Study on Poly(butyl acrylate) Nanoparticles
Research conducted on poly(butyl acrylate) nanoparticles highlighted their potential use in drug delivery systems aimed at treating resistant bacterial infections. These nanoparticles were synthesized using emulsion polymerization techniques involving TBA-d9 and exhibited favorable cytotoxicity profiles while maintaining microbiological activity against various pathogens .
Toxicity Assessments
Assessments of new compounds derived from TBA-d9 have shown favorable toxicity profiles when tested on human cell lines (e.g., MCF-7 breast cancer cells). For instance, one derivative maintained over 100% cell viability at concentrations up to 32 μg/mL, indicating a strong safety margin for therapeutic applications .
Q & A
Q. What are the recommended methods for synthesizing tert-butyl-d9 acrylate with high isotopic purity?
Synthesis typically involves deuterium exchange or incorporation during precursor preparation. For this compound, tert-butyl groups are deuterated using D₂O or deuterated reagents under controlled conditions. Isotopic purity (e.g., 98 atom% D) is verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) . Key steps include:
- Use of deuterated tert-butanol as a precursor.
- Acid-catalyzed esterification with acrylic acid under anhydrous conditions.
- Purification via fractional distillation or preparative chromatography to remove non-deuterated byproducts.
Q. How can researchers access reliable physicochemical data for this compound?
The NIST Chemistry WebBook provides validated data on non-deuterated tert-butyl acrylate (e.g., boiling point, density, refractive index), which can be extrapolated for deuterated analogs by adjusting for isotopic mass differences. Researchers should cross-reference with deuterated polymer databases and peer-reviewed studies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Engineering controls : Use fume hoods to minimize inhalation risks and prevent flammable vapor accumulation .
- Personal protective equipment (PPE) : Chemical-resistant gloves (butyl rubber), splash goggles, and NIOSH-certified respirators if exposure limits are exceeded .
- Storage : Inert gas-purged containers to prevent polymerization.
Advanced Research Questions
Q. How does deuteration impact the polymerization kinetics of this compound compared to its non-deuterated counterpart?
Deuterated monomers often exhibit slower polymerization rates due to the kinetic isotope effect (KIE). For this compound:
- Radical polymerization : Reduced chain propagation rates observed via real-time Fourier-transform infrared (FTIR) spectroscopy.
- Thermal stability : Thermogravimetric analysis (TGA) shows delayed decomposition in deuterated polymers, attributed to stronger C-D bonds .
- Applications in neutron scattering studies require precise control of deuteration levels to match scattering length densities .
Q. What experimental designs are effective for studying structure-property relationships in deuterated acrylate copolymers?
- Central composite design (CCD) : Optimizes variables (e.g., monomer ratio, initiator concentration) to model copolymer properties like glass transition temperature (Tg) and hardness .
- Differential scanning calorimetry (DSC) : Measures Tg shifts caused by deuterium-induced steric effects.
- Small-angle X-ray scattering (SAXS) : Correlates deuteration levels with nanoscale morphology in block copolymers .
Q. How can researchers resolve contradictions in reported data on this compound’s solubility parameters?
- Literature review : Cross-check data across NIST, CAS Common Chemistry, and peer-reviewed journals.
- Experimental validation : Use inverse gas chromatography (IGC) to measure Hansen solubility parameters under controlled conditions.
- Quantum mechanical calculations : Density functional theory (DFT) predicts solubility trends, accounting for deuterium’s electron density effects .
Q. What advanced characterization techniques are essential for analyzing deuterated acrylate-based polymers?
- Solid-state NMR : Distinguishes deuterated vs. protonated sites in polymer backbones.
- Matrix-assisted laser desorption/ionization (MALDI-TOF) : Determines molecular weight distributions with isotopic resolution .
- Dynamic mechanical analysis (DMA) : Evaluates viscoelastic behavior influenced by deuteration .
Methodological Resources
- Database Access : NIST Chemistry WebBook , PubChem , and polymer-specific repositories for deuterated compounds.
- Experimental Design Tools : Central composite design software (e.g., JMP, Minitab) for multi-variable optimization .
- Safety Compliance : OSHA guidelines and SDS sheets for deuterated monomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
